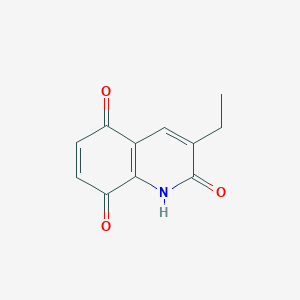
3-ethyl-1H-quinoline-2,5,8-trione
描述
3-ethyl-1H-quinoline-2,5,8-trione is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoline core with three ketone groups at positions 2, 5, and 8, and an ethyl group at position 3.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1H-quinoline-2,5,8-trione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 3-ethyl-2,5-dihydroxybenzoic acid, cyclization can be induced using a dehydrating agent such as phosphorus oxychloride (POCl3) to form the quinoline core with ketone functionalities.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques.
化学反应分析
Types of Reactions
3-ethyl-1H-quinoline-2,5,8-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline alcohols.
科学研究应用
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 3-ethyl-1H-quinoline-2,5,8-trione exhibit notable antitumor properties. These compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest. For instance, studies have shown that certain derivatives effectively target specific cancer cell lines, demonstrating significant cytotoxicity and selectivity compared to normal cells .
Antimicrobial Properties
The compound has also been studied for its antimicrobial potential. Its derivatives have shown activity against various bacterial strains, suggesting applications in treating infections. For example, compounds derived from quinoline triones demonstrated effective inhibition against Gram-negative bacteria .
Neurodegenerative Disease Treatment
Recent studies have explored the use of quinoline derivatives in treating neurodegenerative diseases like Alzheimer's disease. Compounds designed from the quinoline scaffold have been evaluated for their ability to inhibit cholinesterases and monoamine oxidases, which are crucial targets in Alzheimer's therapy .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its structure allows for various modifications that can lead to the formation of new compounds with desired biological activities. The compound can be synthesized through several methods, including solvent-free fusion techniques that enhance yield and reduce reaction times .
Synthesis Methodologies
The synthesis of this compound can be achieved through different catalytic processes that optimize product yield. Recent advancements have highlighted environmentally friendly methods that utilize less hazardous reagents and solvents .
Materials Science
The unique electronic properties of this compound make it a candidate for applications in materials science. Its derivatives may be utilized in developing advanced materials with specific electronic or optical properties due to the presence of multiple carbonyl groups which can influence charge transfer processes.
Comparison with Related Compounds
To better understand the significance of this compound in comparison to other similar compounds, the following table summarizes key structural features and unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Methylquinoline-2,5,8-trione | Methyl group at position 4 | Enhanced lipophilicity; better membrane permeability |
| 3-Hydroxyquinoline-2,5-dione | Hydroxyl group at position 3 | Increased solubility; altered biological activity |
| 1H-Pyrido[3,4-b]quinolinetrione | Pyridine ring fused to quinoline | Distinct pharmacological profile; anti-inflammatory properties |
| 3-Bromoquinoline-2,5-dione | Bromine substituent at position 3 | Potential for halogen bonding interactions; varied reactivity |
The arrangement of carbonyl groups in this compound enhances its reactivity and biological activity profile compared to these related compounds.
作用机制
The mechanism of action of 3-ethyl-1H-quinoline-2,5,8-trione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) production .
相似化合物的比较
Similar Compounds
2,5,8(1H)-Quinolinetrione: Lacks the ethyl group at position 3.
3-Methyl-2,5,8(1H)-quinolinetrione: Has a methyl group instead of an ethyl group at position 3.
3-Propyl-2,5,8(1H)-quinolinetrione: Contains a propyl group at position 3.
Uniqueness
3-ethyl-1H-quinoline-2,5,8-trione is unique due to the presence of the ethyl group at position 3, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs.
属性
分子式 |
C11H9NO3 |
|---|---|
分子量 |
203.19 g/mol |
IUPAC 名称 |
3-ethyl-1H-quinoline-2,5,8-trione |
InChI |
InChI=1S/C11H9NO3/c1-2-6-5-7-8(13)3-4-9(14)10(7)12-11(6)15/h3-5H,2H2,1H3,(H,12,15) |
InChI 键 |
ZLKDKCWTGMUFTF-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=C(C(=O)C=CC2=O)NC1=O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













